molecular formula C15H20IN B14593075 2-Azaspiro[4.5]decane, 2-(4-iodophenyl)- CAS No. 61589-03-5

2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-

Cat. No.: B14593075
CAS No.: 61589-03-5
M. Wt: 341.23 g/mol
InChI Key: NNBJOWRLWSFEOI-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane, 2-(4-iodophenyl)- is a spirocyclic compound characterized by a unique structure where a spiro junction connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . The iodophenyl group can then be introduced through a substitution reaction using appropriate iodinating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane, 2-(4-iodophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.

Scientific Research Applications

2-Azaspiro[4.5]decane, 2-(4-iodophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The spirocyclic structure provides rigidity, which can enhance the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

2-Azaspiro[4.5]decane, 2-(4-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential applications. The spirocyclic structure also contributes to its rigidity and stability, making it a valuable compound in various research fields.

Properties

CAS No.

61589-03-5

Molecular Formula

C15H20IN

Molecular Weight

341.23 g/mol

IUPAC Name

2-(4-iodophenyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C15H20IN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2

InChI Key

NNBJOWRLWSFEOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)I

Origin of Product

United States

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